
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide, also known as BPIAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIAH is a hydrazide derivative of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid.
Wirkmechanismus
The exact mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is not fully understood. However, studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the activity of enzymes involved in the growth and survival of cancer cells. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, more studies are needed to fully understand the biochemical and physiological effects of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential as a scaffold for the development of new drugs. N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent, making it an attractive target for drug discovery. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide is relatively easy to synthesize, making it readily available for research purposes.
One of the limitations of using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in lab experiments is its potential toxicity. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide can be toxic to normal cells at high concentrations. Therefore, it is important to carefully evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide. One of the directions is the development of new derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide with improved biological activities. Researchers can synthesize various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and test their biological activities. Another direction is the evaluation of the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in vivo. Studies can be conducted to evaluate the toxicity of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in animal models. Finally, the potential applications of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide in material science can be further explored. Researchers can synthesize new materials using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a building block and evaluate their properties.
Synthesemethoden
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxoindole-3-acetic acid and 2-methylphenoxyacetic acid with hydrazine hydrate in the presence of acetic acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. The resulting product is then purified by recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has shown promising results as an anti-inflammatory and anticancer agent. Studies have shown that N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In drug discovery, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a scaffold for the development of new drugs. Researchers have synthesized various derivatives of N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide and tested their biological activities. Some of these derivatives have shown promising results as potential drugs for the treatment of various diseases.
In material science, N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide has been used as a building block for the synthesis of new materials. Researchers have synthesized various polymers and nanoparticles using N'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide as a starting material.
Eigenschaften
Molekularformel |
C17H14BrN3O3 |
|---|---|
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(2-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C17H14BrN3O3/c1-10-4-2-3-5-14(10)24-9-15(22)20-21-16-12-8-11(18)6-7-13(12)19-17(16)23/h2-8H,9H2,1H3,(H,20,22)(H,19,21,23) |
InChI-Schlüssel |
DONUFUVRJNSXLD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



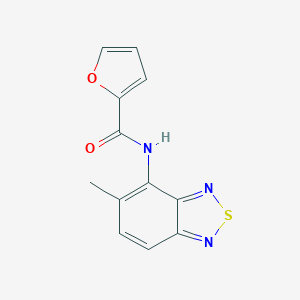
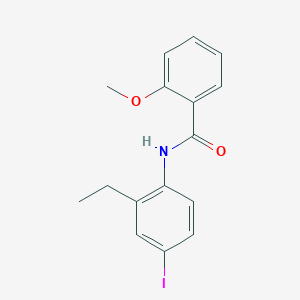
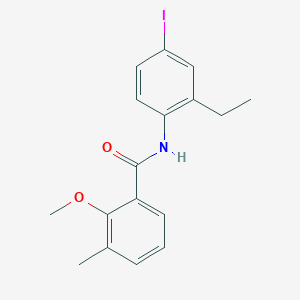

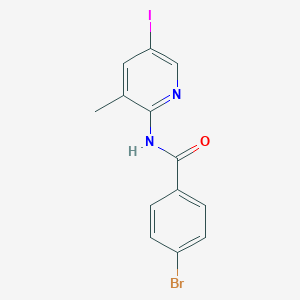
![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
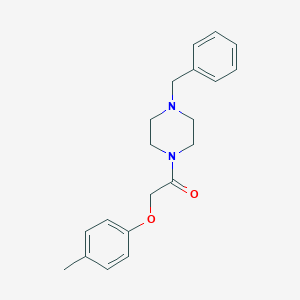



![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)